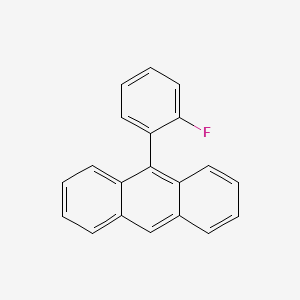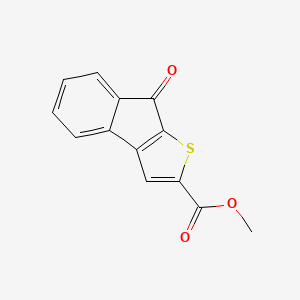
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxyethoxy and hydroxyphenyl groups attached to a thymine base, which is a pyrimidine nucleobase found in DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the hydroxyethoxy group: This can be achieved through etherification reactions.
Introduction of the hydroxyphenylthio group: This step involves the formation of a thioether linkage.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the thioether linkage would produce a sulfide.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to thymine makes it a useful tool for studying DNA interactions and modifications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine involves its interaction with biological molecules, particularly nucleic acids. The hydroxyethoxy and hydroxyphenyl groups can form hydrogen bonds with DNA bases, potentially affecting DNA replication and transcription. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-((4-hydroxyphenyl)thio)uracil: Similar structure but with uracil instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)cytosine: Similar structure but with cytosine instead of thymine.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-hydroxyphenyl)thio)thymine is unique due to its specific combination of functional groups and the thymine base. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
137897-72-4 |
|---|---|
Formule moléculaire |
C14H16N2O5S |
Poids moléculaire |
324.35 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-(4-hydroxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O5S/c1-9-12(19)15-14(20)16(8-21-7-6-17)13(9)22-11-4-2-10(18)3-5-11/h2-5,17-18H,6-8H2,1H3,(H,15,19,20) |
Clé InChI |
HQBQUBRLSLFIAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


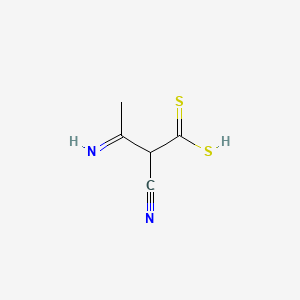
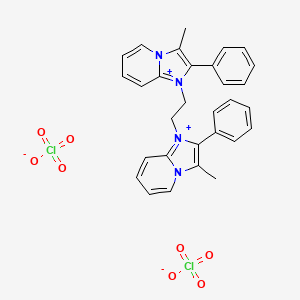
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
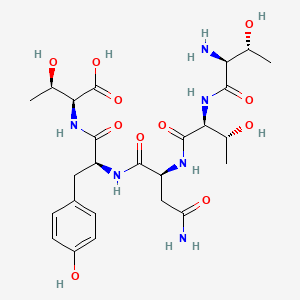
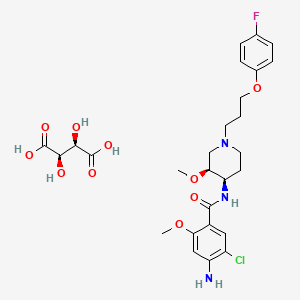

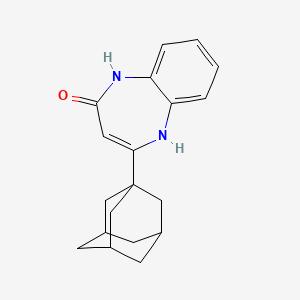
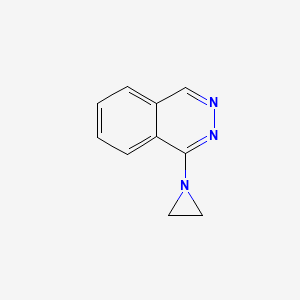
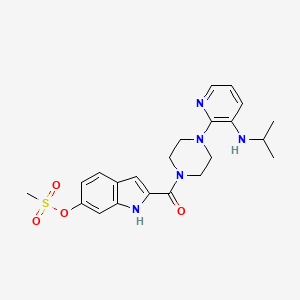
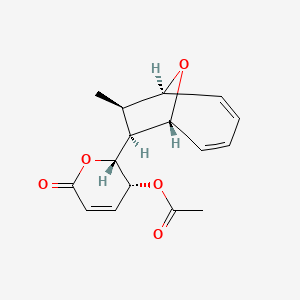
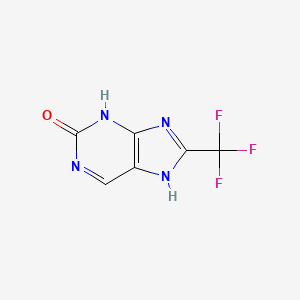
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
